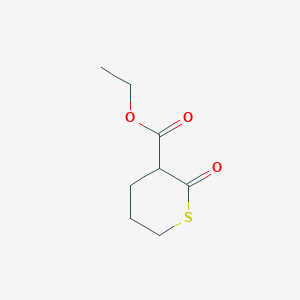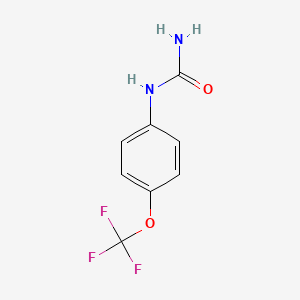
3-(5,5-Diméthyl-1,3,2-dioxaborinan-2-yl)pyridine
Vue d'ensemble
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (3-DMPP) is an organoboron compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. 3-DMPP is composed of two distinct parts, a pyridine nucleus and a dioxaborinan ring. The pyridine nucleus is a six-membered aromatic ring that contains a nitrogen atom at its center. The dioxaborinan ring is a five-membered ring that contains two oxygen atoms and a boron atom at its center. 3-DMPP has a variety of properties that make it a useful compound for a variety of applications.
Applications De Recherche Scientifique
Caractérisation de nouveaux composés
Le composé peut être utilisé dans la caractérisation de nouveaux composés à l'aide de méthodes de calcul . La complexité des structures rend leur étude plus difficile, et de nouvelles techniques et méthodes sont nécessaires pour s'adapter au nouveau modèle structurel . Ce composé est particulièrement intéressant pour la caractérisation par résonance magnétique nucléaire des esters boroniques en raison de son utilisation répandue en science des matériaux .
Chimie Synthétique
En raison de la présence du groupe ester pinacol de l'acide boronique (Bpin), ce composé est prometteur pour des applications en chimie synthétique. En particulier, il peut être utilisé dans les réactions de couplage croisé de Suzuki-Miyaura catalysées par le palladium. Ce type de réaction permet la formation de liaisons carbone-carbone entre le groupe Bpin et une variété d'halogénures organiques.
Développement de nouveaux médicaments
La présence des groupes hydroxy et nitrile dans ce composé peut être un point de départ précieux pour le développement de nouveaux médicaments. Le composé peut être encore élaboré pour générer des molécules organiques complexes.
Matériaux fonctionnels
L'incorporation de cette molécule dans des polymères ou d'autres matériaux pourrait conduire au développement de nouvelles propriétés. Cela en fait un candidat potentiel pour le développement de nouveaux matériaux fonctionnels.
Régénération des composés usés
Bien que n'étant pas directement lié à « 3-(5,5-Diméthyl-1,3,2-dioxaborinan-2-yl)pyridine », des composés similaires se sont avérés régénérables par rectification . Cela suggère des applications potentielles dans le domaine de la chimie durable.
Potentiel biologique des dérivés
Bien que n'étant pas directement lié à « this compound », les dérivés de l'indole ont montré un potentiel biologique significatif . Cela suggère que les dérivés de « this compound » pourraient également avoir des propriétés biologiques intéressantes.
Safety and Hazards
The safety information for “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Mécanisme D'action
Target of Action
Similar compounds are often used as boronating agents in organic synthesis , suggesting that this compound may interact with organic substrates or reducing agents.
Mode of Action
It’s likely that it acts as a boronating agent, forming bonds with organic substrates in the presence of a catalyst .
Biochemical Pathways
In general, boronating agents can influence a variety of biochemical pathways depending on the specific substrates they interact with .
Result of Action
As a boronating agent, it could potentially modify the structure and function of organic substrates, leading to changes in their activity .
Action Environment
The action, efficacy, and stability of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and heat.
Analyse Biochimique
Biochemical Properties
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain metal ions, facilitating catalytic processes. The nature of these interactions often involves the formation of coordination complexes, which can enhance the reactivity and selectivity of the compound in biochemical reactions .
Cellular Effects
The effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their activity. This binding often involves hydrogen bonding, van der Waals forces, and coordination interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity and the overall metabolic pathway. These interactions can lead to changes in the concentration of key metabolites, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins or organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of the compound can also influence its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKTOQBDDVVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383347 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845885-86-1 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-boronic acid neopentylglycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)



